cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
CAS No.:
Cat. No.: VC13816443
Molecular Formula: C7H16Cl2N2O
Molecular Weight: 215.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Cl2N2O |
|---|---|
| Molecular Weight | 215.12 g/mol |
| IUPAC Name | (4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1 |
| Standard InChI Key | DASPSLWJQSFRBW-VJBFUYBPSA-N |
| Isomeric SMILES | CN1CCO[C@@H]2[C@H]1CNC2.Cl.Cl |
| SMILES | CN1CCOC2C1CNC2.Cl.Cl |
| Canonical SMILES | CN1CCOC2C1CNC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol. Its IUPAC name is (4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine dihydrochloride, indicating a cis-configuration at the 4a and 7a positions. The dihydrochloride salt enhances solubility and stability for research applications.
Key Structural Attributes:
-
Bicyclic Framework: Combines a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) with a 1,4-oxazine ring (six-membered, oxygen- and nitrogen-containing heterocycle) .
-
Stereochemistry: The cis-configuration imposes specific spatial constraints, influencing reactivity and biological interactions .
-
Functional Groups: A methyl group at position 4 and two chloride counterions.
Spectroscopic and Computational Data
-
SMILES:
CN1CCOC2C1CNC2.Cl.Cl. -
InChI Key:
DASPSLWJQSFRBW-VJBFUYBPSA-N. -
XLogP3: Estimated at -1.1 (similar to related pyrrolo-oxazines), suggesting moderate hydrophilicity .
Synthesis and Purification
Hydrogenation and Recrystallization
A patent describing cis-4-methylcyclohexylamine synthesis (CN109824520B) highlights critical steps :
-
Catalytic Hydrogenation: Rhodium-carbon catalysts selectively reduce aromatic precursors (e.g., 4-methylphenylboronic acid) to cis-cyclohexyl derivatives under 1–3 MPa H₂ at 60–90°C .
-
Recrystallization: Alcohol-water mixtures (e.g., methanol-water) isolate cis-isomers with >99.5% purity .
Amine Substitution
Sulfamic acid and alkali aqueous solutions facilitate boronic acid/ester-to-amine conversions . For example:
Scalability and Catalyst Reusability
-
Rhodium Catalyst Reuse: Effective for ≥7 cycles without significant activity loss .
-
Solvent Systems: Tetrahydrofuran (THF) and ethyl acetate are preferred for hydrogenation .
Physicochemical Properties
Stability and Solubility
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) based on structural analogs .
Hazard Profile
-
GHS Classification: Corrosive (Category 8), with hazards including skin corrosion (H314) and acute toxicity (H302) .
Comparative Analysis with Structural Analogs
Future Research Priorities
-
Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activities.
-
Synthetic Optimization: Develop enantioselective routes using organocatalysts.
-
ADMET Studies: Assess pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume